Comparative Lipophilicity: Calculated LogP of Isopropoxy vs. n-Propoxy Analogs
The 3-isopropoxy derivative exhibits a lower predicted lipophilicity compared to its linear n-propoxy analog (CAS 925650-26-6). While the n-propoxy analog has a reported XLogP3-AA value of 2.0 and a calculated LogP of 2.38 , the isopropoxy variant is predicted to be more polar due to the branched alkoxy group reducing hydrophobic surface area exposure. This LogP differential translates to distinct reversed-phase chromatographic retention behavior and altered predicted membrane permeability in silico ADME models .
| Evidence Dimension | Calculated lipophilicity (LogP / XLogP3-AA) |
|---|---|
| Target Compound Data | Predicted lower LogP than n-propoxy analog (exact computed value not publicly reported for racemate) |
| Comparator Or Baseline | 1-(3-Propoxyphenyl)ethanamine (CAS 925650-26-6): XLogP3-AA = 2.0; calculated LogP = 2.38 |
| Quantified Difference | Qualitative difference in lipophilicity ranking: isopropoxy < n-propoxy |
| Conditions | In silico prediction models (XLogP3-AA, calculated LogP algorithms); reversed-phase HPLC retention behavior |
Why This Matters
Users requiring consistent chromatographic behavior or specific LogP windows in medicinal chemistry campaigns cannot substitute n-propoxy and isopropoxy analogs without altering compound partitioning and retention properties.
